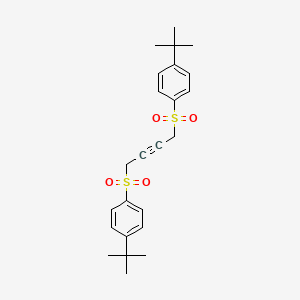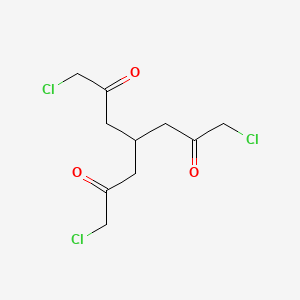
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl-: is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with a pyridine derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydrogenation: The reduction of double bonds in the intermediate compound is carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts, resulting in the saturation of double bonds or reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Saturated compounds with reduced double bonds or functional groups.
Substitution: Compounds with new substituents replacing original functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of benzodiazepines in biological systems.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anxiolytic, sedative, or anticonvulsant properties, making them candidates for the development of new drugs for neurological disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its synthesis and functionalization are optimized for large-scale manufacturing processes.
Mécanisme D'action
The mechanism of action of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- involves its interaction with specific molecular targets in the body. These targets include:
GABA Receptors: The compound binds to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Ion Channels: It may also interact with ion channels, modulating their activity and affecting neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- is unique due to its specific structural features, such as the pyrido-benzodiazepine core and the presence of a chlorine atom and phenyl group
Propriétés
Numéro CAS |
53491-50-2 |
|---|---|
Formule moléculaire |
C18H13ClN2O2 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
2-chloro-13-phenyl-1,11-diazatricyclo[7.4.1.05,14]tetradeca-2,5(14),8,12-tetraene-4,10-dione |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-9-15(22)12-7-4-8-13-17(12)21(16)14(10-20-18(13)23)11-5-2-1-3-6-11/h1-3,5-6,8-10H,4,7H2,(H,20,23) |
Clé InChI |
GKYMWPVVIDDTRC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=C1)C(=O)NC=C(N3C(=CC2=O)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



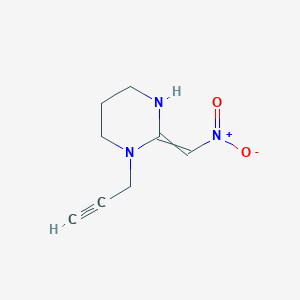
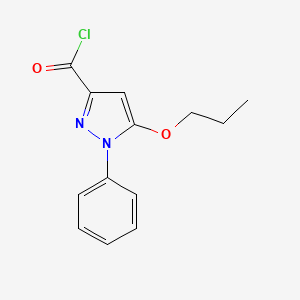
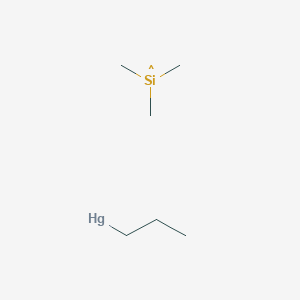
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
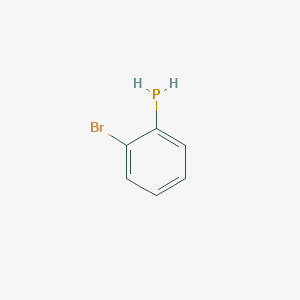
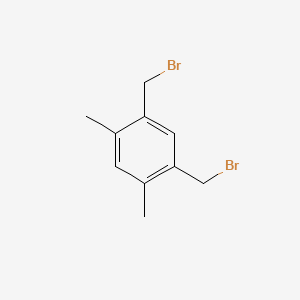
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)

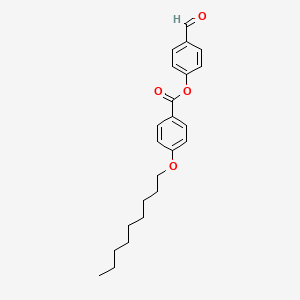
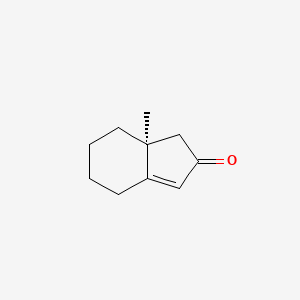
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
